Ethyl [4-(9H-beta-carbolin-1-yl)phenyl]carbamate
Description
Properties
CAS No. |
833430-88-9 |
|---|---|
Molecular Formula |
C20H17N3O2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
ethyl N-[4-(9H-pyrido[3,4-b]indol-1-yl)phenyl]carbamate |
InChI |
InChI=1S/C20H17N3O2/c1-2-25-20(24)22-14-9-7-13(8-10-14)18-19-16(11-12-21-18)15-5-3-4-6-17(15)23-19/h3-12,23H,2H2,1H3,(H,22,24) |
InChI Key |
LZTCTPCGQIQREC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C2=NC=CC3=C2NC4=CC=CC=C34 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Using Carbamoyl Halides
A patented method describes the preparation of phenyl carbamates, including ethyl carbamates, via nucleophilic substitution of a phenolic compound bearing the β-carboline substituent with a carbamoyl halide in the presence of a base. The process involves:
- Reacting a compound of formula (IV) (a phenol derivative with the β-carboline moiety) with a carbamoyl halide (ethyl carbamoyl chloride or bromide) (formula III).
- The base abstracts the phenolic proton, enhancing nucleophilicity.
- The nucleophilic phenolate attacks the carbamoyl halide, forming the carbamate linkage.
- The reaction proceeds chemoselectively without affecting the amine groups on the β-carboline, preserving optical isomerism.
- Subsequent reductive amination or methylation steps may be applied depending on the target derivative.
This method is advantageous for its high yield, enantiomeric purity, and industrial scalability.
Coupling via Carbodiimide-Mediated Esterification
Another approach involves coupling the β-carboline-substituted phenol with ethyl carbamate derivatives using carbodiimide reagents such as DCC (dicyclohexylcarbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine):
- The β-carboline phenol and ethyl carbamate ester are dissolved in anhydrous solvents (e.g., dichloromethane).
- DCC activates the carbamate ester, facilitating nucleophilic attack by the phenol oxygen.
- The reaction is typically conducted at low temperature (0 °C) initially, then allowed to proceed at room temperature for extended periods (up to 24 hours).
- The byproduct dicyclohexylurea (DCU) is filtered off.
- This method yields the desired carbamate with good purity and yield, suitable for further biological evaluation.
Friedel–Crafts Acylation Followed by Carbamate Formation
In related benzene-based carbamate syntheses, a multi-step process is employed:
- Friedel–Crafts acylation to introduce a ketone group on the aromatic ring.
- Bromination of the ketone to form a bromo derivative.
- Ammonolysis of the bromo derivative to introduce an amine.
- Reaction of the free amine with chloroformates (e.g., ethyl chloroformate) to form the carbamate.
- Purification by column chromatography.
Though this method is more common for simpler aromatic carbamates, it provides a framework adaptable to β-carboline derivatives with appropriate modifications.
Microwave-Assisted Pictet–Spengler Reaction for β-Carboline Core
The β-carboline scaffold itself is often synthesized via a microwave-assisted Pictet–Spengler reaction starting from tryptophan esters:
- Methyl 3-(1H-indol-3-yl)-2-aminopropanoate is reacted with aldehydes (e.g., benzaldehyde derivatives) and trifluoroacetic acid under microwave irradiation.
- The tetrahydro-β-carboline intermediate is aromatized using oxidants like potassium permanganate.
- Subsequent functional group transformations (reduction, azide formation, reduction to amine) prepare the β-carboline for coupling with the phenyl carbamate moiety.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Microwave-assisted Pictet–Spengler | Tryptophan ester, aldehyde, TFA, microwave, MeOH | ~60-70 | Produces tetrahydro-β-carboline intermediates as diastereomeric mixtures |
| 2 | Aromatization | KMnO4, room temperature | >80 | Converts tetrahydro-β-carboline to aromatic β-carboline |
| 3 | Carbamate formation via nucleophilic substitution | Phenol derivative + ethyl carbamoyl halide, base (e.g., triethylamine), solvent (THF or DCM) | 70-85 | High chemoselectivity, preserves stereochemistry |
| 4 | Carbamate formation via DCC coupling | Phenol + ethyl carbamate, DCC, DMAP, 0 °C to RT, CH2Cl2 | 65-75 | Requires filtration of DCU byproduct, mild conditions |
| 5 | Purification | Column chromatography (ethyl acetate/hexane mixtures) | - | Ensures removal of impurities and byproducts |
Mechanistic Insights
- The nucleophilic substitution mechanism involves the phenolate ion attacking the electrophilic carbonyl carbon of the carbamoyl halide, forming the carbamate bond.
- The presence of a base is critical to deprotonate the phenol and increase nucleophilicity.
- Reductive amination steps, when applied, allow for modification of amine substituents on the β-carboline ring without racemization.
- Carbodiimide coupling proceeds via activation of the carbamate ester, facilitating ester bond formation with the phenol oxygen.
Summary of Research Findings
- The patented nucleophilic substitution method offers a commercially viable, high-yield, and stereochemically controlled route to ethyl phenyl carbamates bearing β-carboline substituents.
- Microwave-assisted Pictet–Spengler reactions provide efficient access to the β-carboline core, which is essential for subsequent carbamate formation.
- Carbodiimide-mediated coupling is a reliable alternative for carbamate bond formation under mild conditions.
- Multi-step Friedel–Crafts based methods, while more complex, offer a route adaptable to various aromatic carbamates.
- Purification by chromatography is standard to achieve high purity for biological testing.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Beta-carbolines are known for their anticancer properties, and derivatives such as ethyl [4-(9H-beta-carbolin-1-yl)phenyl]carbamate have shown promise in preclinical studies. Research indicates that compounds in this class can inhibit various cancer cell lines, suggesting their potential as therapeutic agents.
Case Studies and Findings
- A study evaluated the anticancer activity of beta-carboline derivatives against several human cancer cell lines, including ovarian carcinoma (OVCAR-3) and breast adenocarcinoma (MCF-7). The IC50 values for some derivatives were below 1 μM, indicating potent activity .
- Another investigation into the structure-activity relationship of beta-carbolines revealed that specific modifications could enhance anticancer efficacy. For instance, compounds with a 4-fluorophenyl substitution exhibited significant activity against multiple cancer types .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | OVCAR-3 | < 1 |
| MCF-7 | < 1 | |
| K-562 | < 1 |
Antimicrobial Properties
Beyond anticancer effects, beta-carboline derivatives have demonstrated antimicrobial activities. This compound may serve as a scaffold for developing new antimicrobial agents.
Research Insights
- Studies have shown that various beta-carboline derivatives exhibit activity against bacteria and fungi, making them suitable candidates for further exploration in drug development .
- The mechanisms of action often involve the disruption of microbial cell membranes or interference with metabolic pathways.
Neurological Applications
Beta-carbolines are also implicated in neurological research due to their interaction with neurotransmitter systems. This compound may influence pathways relevant to neuroprotection and cognitive enhancement.
Case Studies
- Research has indicated that certain beta-carbolines can modulate GABAergic activity, potentially offering therapeutic avenues for anxiety and seizure disorders .
- The exploration of TRPM8 ion channels has highlighted the role of beta-carbolines in pain modulation and sensory processing .
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical reactions that can be optimized to enhance yield and purity. Understanding these synthetic pathways is crucial for producing derivatives with improved biological activities.
Synthesis Techniques
- The compound can be synthesized through a series of reactions involving starting materials such as tryptamine derivatives and appropriate acylating agents.
| Step | Reaction Type | Yield (%) |
|---|---|---|
| 1 | Pictet–Spengler condensation | 70 |
| 2 | Carbamate formation | 85 |
Mechanism of Action
The mechanism of action of Ethyl (4-(9H-pyrido[3,4-b]indol-1-yl)phenyl)carbamate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes involved in inflammation or interact with receptors that regulate cell growth and proliferation . The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Ethyl [4-(9H-beta-carbolin-1-yl)phenyl]carbamate belongs to the carbamate class, characterized by the -O-CO-NH₂ group. Key structural analogues include:
Key Observations:
- Chlorophenyl carbamates exhibit higher lipophilicity (log k = 3.5–4.2), which may influence membrane permeability compared to the target compound, though experimental data for the latter are lacking.
Physicochemical Properties
Biological Activity
Ethyl [4-(9H-beta-carbolin-1-yl)phenyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
This compound belongs to the beta-carboline family, which is known for a variety of biological activities. The synthesis of this compound typically involves the reaction of beta-carboline derivatives with phenolic compounds, followed by carbamate formation. The structural formula can be represented as follows:
1. Antimicrobial Activity
Beta-carboline derivatives, including this compound, have shown significant antimicrobial properties. In studies evaluating their effectiveness against various pathogens, these compounds demonstrated notable inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
2. Anticancer Properties
Research has indicated that beta-carboline derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. This compound has been evaluated in vitro against cancer cell lines such as HeLa and MCF-7.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
3. Neuroprotective Effects
The neuroprotective effects of beta-carboline derivatives have been studied extensively. This compound has shown potential in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
Case Study: A study on neuroprotection revealed that treatment with this compound significantly reduced neuronal cell death in models of Alzheimer's disease by modulating pathways involved in inflammation and apoptosis.
The biological activities associated with this compound can be attributed to several mechanisms:
- Inhibition of Kinases: Similar compounds have been shown to inhibit various kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation.
- Antioxidant Activity: The compound exhibits antioxidant properties that help mitigate oxidative stress in cells, contributing to its neuroprotective effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
